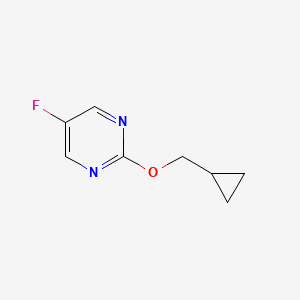

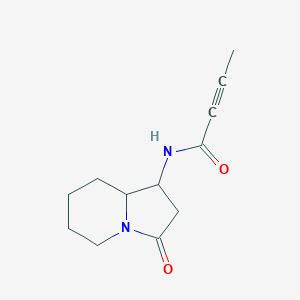

2-(Cyclopropylmethoxy)-5-fluoropyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylmethoxy)-5-fluoropyrimidine, also known as CPFP, is a pyrimidine analog that has been studied for its potential applications in cancer treatment. This compound has been shown to have a unique mechanism of action that may make it effective against a variety of cancer types. In

Scientific Research Applications

Antitumor Activity and Mechanisms

2-(Cyclopropylmethoxy)-5-fluoropyrimidine and its derivatives, like 5-fluorouracil (5-FU), primarily serve in the treatment of various cancers. Their antitumor activities are notable, especially in the context of gastrointestinal malignancies. The core mechanism involves interfering with essential biochemical processes crucial for cancer cell survival. These compounds are part of the antimetabolite class of drugs, which obstruct the synthesis and function of nucleic acids within cancer cells, thereby inhibiting proliferation and inducing cell death (Focaccetti et al., 2015), (Saif, Syrigos, & Katirtzoglou, 2009).

Chemotherapeutic Applications

These compounds are foundational in chemotherapy regimens targeting colorectal and other cancers. The design and formulation of drugs like S-1 aim to enhance the clinical utility of oral fluoropyrimidines while mitigating gastrointestinal toxicity, offering a more patient-friendly alternative to traditional intravenous chemotherapy. This approach not only promises convenience but also reduces the risk of complications associated with central venous access like infection and thrombosis (Saif, Syrigos, & Katirtzoglou, 2009), (Chollet et al., 2003).

Pharmacological Enhancements

Research has also delved into enhancing the antitumor activity of fluoropyrimidines like 5-FU by using inhibitors such as 5-chloro-2,4-dihydroxypyridine (CDHP) to inhibit the dihydropyrimidine dehydrogenase (DPD) enzyme. This inhibition strategy aims to enhance the cytotoxicity of 5-FU, particularly in cancer cells with high basal DPD activity, thereby improving the therapeutic efficacy of fluoropyrimidine treatments (Takechi et al., 2002).

Personalized Medicine

In the realm of personalized medicine, these compounds are instrumental in developing genotype-guided dosing strategies. By understanding the patient's genetic makeup, especially in the context of DPD enzyme activity which plays a crucial role in drug metabolism, clinicians can tailor chemotherapy treatments to minimize toxicities and optimize therapeutic outcomes. This approach underscores the shift towards more individualized treatment plans, ensuring that patients receive doses that align with their unique genetic and metabolic profiles, thereby enhancing the safety and effectiveness of fluoropyrimidine therapy (Henricks et al., 2017).

properties

IUPAC Name |

2-(cyclopropylmethoxy)-5-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-7-3-10-8(11-4-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVMEKKZWBIJGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2474410.png)

![1-[5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2474413.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide](/img/structure/B2474415.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2474416.png)

![(E)-3-(3,5-dimethoxyanilino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2474420.png)